1,3,6,8(2H,7H)-tetraone
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Overview
Description
It is a derivative of naphthalene and is characterized by its four carbonyl groups attached to a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8(2H,7H)-tetraone typically involves the cyclization of precursor compounds under specific conditions. One common method is the cyclization of 2-alkynylbenzaldehydes with amines and diethyl phosphate, catalyzed by iron(III) chloride (FeCl3) . This reaction proceeds through a series of steps including nucleophilic attack, cyclization, and aromatization to yield the desired tetraone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding diols and other reduced products.
Properties
Molecular Formula |
C40H22N2O4 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
6,13-bis(9H-fluoren-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C40H22N2O4/c43-37-31-13-15-33-36-34(40(46)42(39(33)45)26-10-12-30-24(20-26)18-22-6-2-4-8-28(22)30)16-14-32(35(31)36)38(44)41(37)25-9-11-29-23(19-25)17-21-5-1-3-7-27(21)29/h1-16,19-20H,17-18H2 |
InChI Key |
IHNNOMBJXBEJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C6C(=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC9=C(C=C8)C1=CC=CC=C1C9)C4=O |
Origin of Product |
United States |
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